5-Bromo-2-hydroxy-4-methoxybenzoic acid
Description
The exact mass of the compound 5-Bromo-2-hydroxy-4-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-hydroxy-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxy-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVQEKFWNOZTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584399 | |
| Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98437-41-3 | |
| Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
Introduction
5-Bromo-2-hydroxy-4-methoxybenzoic acid (CAS No. 98437-41-3) is a substituted aromatic carboxylic acid, a class of compounds that serves as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The precise arrangement of its functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—on the benzene ring dictates its chemical reactivity and physical properties.
Accurate structural elucidation and purity verification are paramount in any research or development endeavor. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this molecule: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As direct experimental spectra for this specific compound are not widely available in public databases, this guide will leverage established chemical principles and data from closely related analogs to present a detailed, predictive analysis. This approach not inly provides a robust characterization framework but also illustrates the deductive power of these techniques.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is essential before delving into its spectroscopic data.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-hydroxy-4-methoxybenzoic acid | - |
| CAS Number | 98437-41-3 | |
| Molecular Formula | C₈H₇BrO₄ | |
| Molecular Weight | 247.04 g/mol | |
| Melting Point | 270-274 °C | |
| Appearance | Solid |
Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis for determining the molecular weight and elemental composition of a compound. For 5-Bromo-2-hydroxy-4-methoxybenzoic acid, Electron Ionization (EI) would be a standard method.
Expertise & Experience: The Bromine Isotope Pattern
A key confirmatory feature in the mass spectrum of a brominated compound is its unique isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[1] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. This M and M+2 pattern is an unmistakable indicator of the presence of a single bromine atom in the molecule.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 246 | Molecular ion containing ⁷⁹Br |
| [M+2]⁺ | 248 | Molecular ion containing ⁸¹Br (confirms presence of one Br atom) |
| [M-OH]⁺ | 229 / 231 | Loss of the hydroxyl group from the carboxylic acid |
| [M-COOH]⁺ | 201 / 203 | Decarboxylation: Loss of the entire carboxylic acid group |
| [M-CH₃-CO]⁺ | 188 / 190 | A common fragmentation pathway involving loss of a methyl radical followed by carbon monoxide |
Trustworthiness: Fragmentation Pathway Analysis
The fragmentation of the molecular ion provides a structural fingerprint. The initial ionization creates a radical cation which then undergoes cleavage at its weakest bonds or through rearrangements. For this molecule, the most probable fragmentations are the loss of the hydroxyl and carboxyl moieties, which are characteristic of benzoic acids.[2]
Caption: Predicted major fragmentation pathways for 5-Bromo-2-hydroxy-4-methoxybenzoic acid in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.[3]
Expertise & Experience: Deciphering the Hydroxyl Stretches
A common point of confusion for novice spectroscopists is the appearance of O-H stretching bands. In 5-Bromo-2-hydroxy-4-methoxybenzoic acid, there are two distinct hydroxyl groups: one phenolic and one from the carboxylic acid. The carboxylic acid O-H stretch is famously broad, often spanning from 3300 to 2500 cm⁻¹, due to strong hydrogen bonding in the dimeric form of the acid.[4] The phenolic O-H stretch will appear as a sharper, less intense band around 3550-3200 cm⁻¹.[4] The presence of both features is a strong indicator of the molecule's structure.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3300 - 2500 | Carboxylic Acid O-H | Stretch | Strong, Very Broad |
| ~3200 | Phenolic O-H | Stretch | Medium, Broad |
| ~3080 | Aromatic C-H | Stretch | Medium |
| ~2950, ~2850 | Methoxy C-H | Stretch | Medium |
| 1710 - 1680 | Carboxylic Acid C=O | Stretch | Strong, Sharp |
| 1600, 1500, 1450 | Aromatic C=C | Stretch | Medium-Strong |
| ~1250 | Aryl Ether C-O | Stretch | Strong |
| ~1200 | Phenolic C-O | Stretch | Strong |
| ~700 | C-Br | Stretch | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are essential for unambiguous structure confirmation.
Expertise & Experience: The Role of Substituent Effects
The chemical shift of each proton and carbon nucleus is highly sensitive to its electronic environment. The substituents on the benzene ring (-OH, -OCH₃, -Br, -COOH) exert both inductive and resonance effects, which shield (move upfield) or deshield (move downfield) the neighboring nuclei.
-
-OH and -OCH₃: These are strong electron-donating groups through resonance, shielding the ortho and para positions.
-
-Br: This is an electron-withdrawing group inductively but an electron-donating group through resonance. Its overall effect is weakly deactivating.
-
-COOH: This is a strong electron-withdrawing group through both induction and resonance, deshielding the ortho and para positions.
These competing effects lead to a unique and predictable pattern of chemical shifts for the two aromatic protons and eight carbon atoms in the molecule.
Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
Why DMSO-d₆? Using a solvent like deuterated dimethyl sulfoxide is crucial for observing the acidic protons of the hydroxyl and carboxylic acid groups, which would otherwise be exchanged and potentially broadened or lost in solvents like CDCl₃.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet, Broad | 1H | COOH | The acidic proton of the carboxylic acid, typically very downfield. |
| ~10.0 | Singlet, Broad | 1H | Ar-OH | The phenolic proton, downfield due to hydrogen bonding and acidity. |
| ~7.5 | Singlet | 1H | H-6 | This proton is ortho to the electron-withdrawing -COOH and meta to the -Br, leading to a downfield shift. |
| ~7.0 | Singlet | 1H | H-3 | This proton is ortho to the strongly donating -OH group and meta to the -OCH₃, leading to a more upfield shift. |
| ~3.9 | Singlet | 3H | -OCH₃ | Typical chemical shift for methoxy protons. |
Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
The symmetry of the molecule results in 8 distinct carbon signals. The chemical shifts are predicted based on additive models for substituted benzenes.[6]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C=O | Carboxylic acid carbons are highly deshielded. |
| ~158 | C-2 | Attached to the electron-donating -OH group, shifted downfield. |
| ~155 | C-4 | Attached to the electron-donating -OCH₃ group, shifted downfield. |
| ~130 | C-6 | Deshielded by proximity to the -COOH group. |
| ~120 | C-1 | The ipso-carbon attached to the -COOH group. |
| ~115 | C-5 | Attached to Bromine; the heavy atom effect shifts it slightly upfield. |
| ~105 | C-3 | Shielded by the ortho -OH and para -OCH₃ donating groups. |
| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Integrated Spectroscopic Workflow
The true power of these techniques lies in their combined application. A self-validating system confirms the structure by ensuring that all data points are consistent with a single molecular hypothesis.
Caption: Workflow for integrated spectroscopic analysis and structure validation.
Standardized Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-hydroxy-4-methoxybenzoic acid and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C. Reference the chemical shifts to the solvent peak (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: First, record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background. Collect data over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For a solid sample, a direct insertion probe can be used. Alternatively, if coupled with Gas Chromatography (GC-MS), the sample would first be dissolved in a volatile solvent like methanol or ethyl acetate.
-
Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Analysis: Acquire the spectrum across a mass range of approximately 50-350 m/z to ensure capture of the molecular ion and relevant fragments.
References
-
NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved January 24, 2026, from [Link]
-
DP IB Chemistry. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved January 24, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved January 24, 2026, from [Link]
-
ChemEurope. (n.d.). Infrared spectroscopy correlation table. Retrieved January 24, 2026, from [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 24, 2026, from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved January 24, 2026, from [Link]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid and its Analogs
Introduction
Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and materials science. Their utility stems from the versatile chemical handles they possess—the carboxylic acid, and in the case of our interest, hydroxyl, methoxy, and bromo groups. These functionalities allow for a diverse range of intermolecular interactions, which dictate the solid-state properties and, consequently, the bioavailability and efficacy of active pharmaceutical ingredients (APIs). 5-Bromo-2-hydroxy-4-methoxybenzoic acid is a compound of significant interest due to its potential applications stemming from its structural similarity to known bioactive molecules.
The precise three-dimensional arrangement of atoms and molecules in the crystalline state, known as the crystal structure, is paramount for understanding a compound's physicochemical properties. Crystal structure analysis by single-crystal X-ray diffraction provides an unambiguous determination of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing. This knowledge is critical for drug development professionals in areas such as polymorph screening, salt selection, and formulation design.
While the crystal structure of 5-Bromo-2-hydroxy-4-methoxybenzoic acid is not publicly available at the time of this writing, this guide will provide a comprehensive walkthrough of the methodologies and analyses involved in its determination. To illustrate this process with concrete data, we will use the closely related analog, 5-Bromosalicylic acid (5-Bromo-2-hydroxybenzoic acid) , as a case study. The principles and techniques described herein are directly applicable to the title compound.[1][2]
Methodology: A Self-Validating Workflow
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement and validation of the crystallographic model.
Part 1: Single Crystal Growth
The cornerstone of a successful crystal structure analysis is the availability of a well-ordered single crystal of suitable size and quality. For small organic molecules like substituted benzoic acids, solution-based crystallization methods are most common.[3] The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane).
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in a chosen solvent or solvent system by gently warming and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[3]
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent, which encourages the growth of a small number of large, well-ordered crystals rather than a large number of small, poorly-diffracting crystals.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
Causality Behind Experimental Choices: The slow evaporation technique is favored for its simplicity and effectiveness. By gradually increasing the concentration of the solute beyond its saturation point, the system is gently pushed towards crystallization, allowing molecules sufficient time to arrange themselves into a low-energy, highly ordered lattice. Filtering the solution is a critical step to minimize heterogeneous nucleation, which often leads to the formation of polycrystalline material.
Diagram of the Experimental Workflow for Crystal Growth:
Caption: Workflow for single crystal growth by slow evaporation.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers are equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for orienting the crystal, and a sensitive detector.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Integration and Scaling: The collected images are processed to determine the positions and intensities of the diffraction spots. These intensities are then corrected for various experimental factors and scaled.
Part 3: Structure Solution and Refinement
The result of the data collection is a file containing a list of reflection indices (h, k, l) and their corresponding intensities. The next step is to use this information to determine the arrangement of atoms in the unit cell.
Computational Workflow:
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction intensities.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Commonly Used Software:
-
SHELX: A suite of programs for structure solution and refinement.[4]
-
Olex2: A graphical user interface that integrates various crystallographic programs, including SHELX.
-
PLATON: A multipurpose crystallographic tool for structure validation and analysis.
Diagram of the Structure Determination Workflow:
Caption: The computational workflow for crystal structure determination.
Results and Discussion: A Case Study of 5-Bromosalicylic Acid
As a practical illustration, we will now discuss the crystal structure of 5-Bromosalicylic acid. This compound crystallizes with two independent molecules in the asymmetric unit.[2]
Crystallographic Data
The key crystallographic parameters for 5-Bromosalicylic acid are summarized in the table below.
| Parameter | 5-Bromosalicylic Acid[2] |
| Chemical Formula | C₇H₅BrO₃ |
| Formula Weight | 217.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.289(3) |
| b (Å) | 12.037(2) |
| c (Å) | 8.6540(17) |
| α (°) | 90 |
| β (°) | 94.61(3) |
| γ (°) | 90 |
| Volume (ų) | 1481.5(5) |
| Z | 8 |
| Temperature (K) | 293(2) |
| R-factor (%) | 4.8 |
Molecular Structure and Conformation
The molecular structure of 5-Bromosalicylic acid reveals a planar benzoic acid moiety. The planarity of the molecule is a common feature in benzoic acid derivatives and is influenced by the sp² hybridization of the carbon atoms in the benzene ring and the carboxyl group. An important intramolecular feature is the hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction contributes to the planarity of the molecule and influences the acidity of the carboxylic acid and the phenolic proton.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 5-Bromosalicylic acid is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules form the classic centrosymmetric hydrogen-bonded dimer motif. In this arrangement, the hydroxyl group of one carboxylic acid donates a hydrogen bond to the carbonyl oxygen of the other, and vice versa. These dimers are further linked into chains and sheets by hydrogen bonds involving the phenolic hydroxyl group. The bromine atoms also participate in weaker halogen bonding interactions, which contribute to the overall stability of the crystal lattice.
Diagram of Key Intermolecular Interactions:
Caption: A schematic representation of the key hydrogen bonding and halogen bonding interactions in the crystal structure of a substituted benzoic acid.
Conclusion
The crystal structure analysis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid, and by extension its analogs like 5-Bromosalicylic acid, provides invaluable insights into its solid-state properties. The detailed understanding of its molecular conformation and intermolecular interactions is a critical component of rational drug design and materials engineering. The workflow presented in this guide, from crystal growth to structure refinement and analysis, represents a robust and self-validating approach to obtaining high-quality crystallographic data. This information is indispensable for researchers and scientists in the pharmaceutical and chemical industries, enabling them to make informed decisions in the development of new and improved products.
References
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SpectraBase. (n.d.). N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Liu, Z.-D., Qu, Y., Tan, M.-Y., & Zhu, H.-L. (2004). 5-Bromosalicylic acid. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1310–o1311.
-
Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Retrieved from [Link]
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UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Crystallography Software. Retrieved from [Link]
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International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
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DR-NTU. (n.d.). Single-crystal growth of organic semiconductors. Retrieved from [Link]
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ResearchGate. (n.d.). X‐ray diffraction (XRD) for (a) observed phases before and after the... Retrieved from [Link]
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CrystalMaker Software. (n.d.). Crystal/Molecular Structures Modelling & Diffraction. Retrieved from [Link]
-
YouTube. (2020, December 12). How to Grow Single Crystals | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide dihydrate, C16H15BrN2O5·2H2O, C16H19BrN2O7. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Deutsche Gesellschaft für Kristallographie. (2015, August 17). Single crystal structure refinement software. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Preprints.org. (2022, January 6). Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate. Retrieved from [Link]
-
Purdue University, Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
-
Scribd. (n.d.). Single Crystal Growth Techniques Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Moodle@Units. (n.d.). X-ray Diffraction III: Pharmaceutical Applications. Retrieved from [Link]
-
Journal of Pharmaceutical Chemistry. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
-
ACS Publications. (2026, January 8). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. In the absence of extensive empirical solubility data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental physicochemical principles. We analyze the molecule's structural attributes to forecast its behavior across a spectrum of solvents. This guide details authoritative, field-proven experimental protocols for determining equilibrium solubility and acidity constants (pKa), ensuring researchers can generate reliable, reproducible data. The methodologies are presented with a focus on the causal relationships between molecular structure, solvent properties, and solubility outcomes, empowering scientists to make informed decisions in formulation, purification, and analytical method development.
Physicochemical Profile and Structural Analysis
A thorough understanding of a compound's solubility begins with its fundamental physicochemical properties. 5-Bromo-2-hydroxy-4-methoxybenzoic acid is a multifaceted molecule whose solubility is governed by the interplay of its constituent functional groups.
Key Molecular Properties:
-
Molecular Formula: C₈H₇BrO₄[1]
-
Molecular Weight: 247.04 g/mol [1]
-
Melting Point: 270-274 °C[1]
-
Appearance: White to light yellow crystalline solid.
-
Predicted XlogP: 2.3
The predicted octanol-water partition coefficient (XlogP) of 2.3 suggests a moderate lipophilicity. However, this value alone is insufficient to predict solubility in a diverse range of solvents. A qualitative analysis of the functional groups is essential.
Caption: Key structural features of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
Causality Behind Structural Influences:
-
Carboxylic Acid & Phenolic Hydroxyl: These two groups are the primary drivers of polarity and are capable of both donating and accepting hydrogen bonds. This suggests a potential for solubility in polar protic solvents like alcohols and water. The presence of two acidic protons is a critical factor for pH-dependent aqueous solubility.
-
Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl and carboxylic acid groups allows for the formation of a stable six-membered intramolecular hydrogen bond. This internal bonding can reduce the availability of these groups to interact with solvent molecules, which may decrease solubility in polar solvents compared to an isomer where this is not possible (e.g., 5-Bromo-3-hydroxy-4-methoxybenzoic acid).
-
Methoxy and Bromo Groups: The methoxy group is an electron-donating group via resonance but is less polar than a hydroxyl group. The bromo substituent is electron-withdrawing via induction. Both groups, along with the benzene ring, contribute to the molecule's lipophilic character, suggesting solubility in less polar organic solvents.
Theoretical Principles of Solubility
Solubility is the thermodynamic equilibrium achieved when the chemical potential of the solute in its solid state equals its chemical potential in the solution. The adage "like dissolves like" provides a foundational, albeit simplified, heuristic. A more rigorous approach requires considering the specific intermolecular forces at play between the solute and the solvent.
For 5-Bromo-2-hydroxy-4-methoxybenzoic acid, the dissolution process involves:
-
Overcoming Lattice Energy: Energy is required to break the intermolecular forces (hydrogen bonding, van der Waals forces) holding the molecules together in the crystal lattice. The high melting point of 270-274 °C suggests a stable and well-ordered crystal lattice with strong intermolecular interactions, which will resist dissolution.
-
Solvent Cavity Formation: Energy is expended by the solvent to create a space to accommodate the solute molecule.
-
Solvation: Energy is released when the solute molecule forms favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the surrounding solvent molecules.
A compound dissolves readily when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice energy and create the solvent cavity.
Predicted Acidity (pKa)
The pKa value is critical for predicting solubility in aqueous media. As pH increases above the pKa, the carboxylic acid deprotonates to form a highly polar carboxylate salt, drastically increasing aqueous solubility.
-
The pKa of the parent benzoic acid is approximately 4.2.
-
The ortho-hydroxyl group in salicylic acid lowers the carboxylic acid's pKa to ~3.0 due to stabilization of the conjugate base through intramolecular hydrogen bonding.
-
Electron-withdrawing groups like bromine further increase acidity. 5-Bromosalicylic acid has a reported pKa of 2.61.[2]
-
The methoxy group at the para-position to the carboxyl group is electron-donating by resonance, which would typically decrease acidity (increase pKa).
Prediction: Given these competing effects, the pKa of the carboxylic acid group in 5-Bromo-2-hydroxy-4-methoxybenzoic acid is predicted to be in the range of 2.5 to 3.0 . The strong acidifying effects of the ortho-hydroxyl and meta-bromo groups are expected to dominate over the weaker de-acidifying effect of the para-methoxy group. The phenolic hydroxyl group will have a much higher pKa, typically around 8-10.
Predicted Solubility Profile in Various Solvents
While direct quantitative data is unavailable, we can predict the solubility behavior by comparing the target molecule to its structural analogues, 4-Methoxybenzoic acid and Salicylic acid, and by analyzing solvent properties.
Table 1: Predicted Solubility and Solvent Properties at 25 °C
| Solvent | Class | Polarity Index | Dielectric Constant | H-Bond Donor/Acceptor | 4-Methoxybenzoic Acid Solubility (mole fraction, x) at 298.15 K[3] | Predicted Solubility for 5-Bromo-2-hydroxy-4-methoxybenzoic Acid |
|---|---|---|---|---|---|---|
| Hexane | Nonpolar | 0.1 | 1.9 | Neither | Very Low | Very Low / Insoluble |
| Toluene | Nonpolar (Aromatic) | 2.4 | 2.4 | Acceptor (π-system) | 0.0163 | Low |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Acceptor | Not Reported | Moderate |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Acceptor | 0.1706 | High |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor | 0.3102 | Very High |
| 1-Butanol | Polar Protic | 4.0 | 17.5 | Both | 0.1556 | High |
| Ethanol | Polar Protic | 4.3 | 24.6 | Both | High (Not in dataset) | High |
| Methanol | Polar Protic | 5.1 | 32.7 | Both | High (Not in dataset) | High |
| Water | Polar Protic | 10.2 | 80.1 | Both | Very Low (~0.00004)[4] | Very Low (at neutral pH) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor | Not Reported | High / Soluble[5] |
Rationale for Predictions:
-
Nonpolar Solvents (Hexane, Toluene): The high lattice energy and polar functional groups of the target molecule will lead to very poor interaction with nonpolar solvents. Solubility is expected to be negligible.
-
Polar Aprotic Solvents (Acetone, Ethyl Acetate, DMSO): These solvents are excellent hydrogen bond acceptors and have significant dipole moments. They can effectively solvate the hydroxyl and carboxylic acid protons. Acetone and DMSO are predicted to be excellent solvents. The high solubility of the analogue 4-methoxybenzoic acid in these solvents supports this prediction.[3]
-
Polar Protic Solvents (Alcohols): Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing for strong interactions with all polar groups on the molecule. High solubility is expected, similar to that of salicylic acid and 4-methoxybenzoic acid.[3][6]
-
Water: Despite its high polarity, water is a poor solvent for the neutral form of the molecule due to the large, hydrophobic bromo-phenyl ring. The molecule's high lattice energy is difficult to overcome by hydration alone. However, solubility will increase dramatically in aqueous solutions with pH > 4, as the molecule deprotonates to form the much more soluble carboxylate salt.
Experimental Protocols for Solubility & pKa Determination
To move from prediction to empirical data, rigorous and validated experimental protocols are required. The following methods represent the gold standard for solubility and pKa determination.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted saturation shake-flask method, which is considered the most reliable for determining true equilibrium solubility.[7]
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Step-by-Step Methodology:
-
Materials Preparation:
-
Accurately weigh an amount of 5-Bromo-2-hydroxy-4-methoxybenzoic acid that is in clear excess of its estimated solubility into a series of glass vials (e.g., 10 mg into 2 mL of solvent).
-
Dispense a precise volume of the chosen solvent (e.g., 2.0 mL) into each vial. Include multiple replicates for each solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours. Causality: This extended agitation is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid. The presence of undissolved solid throughout is a mandatory condition.
-
-
Sampling and Phase Separation:
-
Remove vials from the shaker and allow them to stand in the incubator for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial. Causality: This step is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the chosen solvent.
-
Dilute the filtered sample with the solvent to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A typical method for substituted benzoic acids would be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: Isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[9][10]
-
Detection: UV detector set to a wavelength of high absorbance for the compound (e.g., ~230-250 nm).
-
-
Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
-
Validation of Equilibrium:
-
Trustworthiness: To ensure true equilibrium was reached, repeat steps 3 and 4 at a later time point (e.g., 48 hours and 72 hours). If the calculated solubility values are consistent (e.g., within ± 5%), equilibrium has been achieved. If solubility continues to increase, the equilibration time must be extended.
-
Protocol for pKa Determination via Potentiometric Titration
This protocol allows for the direct experimental determination of the compound's pKa.
-
Solution Preparation:
-
Accurately weigh a precise amount of the compound (e.g., 50 mg) and dissolve it in a suitable co-solvent if necessary (e.g., a minimal amount of ethanol or methanol), then dilute with a known volume of deionized water (e.g., to 50 mL).
-
Prepare a standardized solution of a strong base, typically 0.1 M NaOH.
-
-
Titration:
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Place the dissolved compound solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).
-
The volume of titrant at exactly half the equivalence point volume corresponds to the half-neutralization point.
-
According to the Henderson-Hasselbalch equation, at the half-neutralization point, pH = pKa. Read the pH value from the graph at this volume to determine the experimental pKa.
-
Conclusion
5-Bromo-2-hydroxy-4-methoxybenzoic acid presents a complex but predictable solubility profile. Its molecular structure, characterized by both polar, hydrogen-bonding functional groups and a significant lipophilic core, dictates its behavior. Solubility is predicted to be high in polar aprotic solvents like DMSO and acetone, and in polar protic solvents like alcohols. Conversely, it will be very poorly soluble in nonpolar solvents and in neutral aqueous media. The pronounced pH-dependent aqueous solubility, driven by a predicted pKa between 2.5 and 3.0, is a critical characteristic for applications in drug development and formulation. The experimental protocols detailed in this guide provide a robust framework for obtaining the precise, high-quality empirical data necessary to validate these predictions and enable successful scientific and commercial development.
References
-
Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46. Available at: [Link]
-
Li, Z., et al. (2021). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
-
Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6972, 5-Bromosalicylic acid. Retrieved January 24, 2026, from [Link].
-
Thaicijpl. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Thai Science. Retrieved January 24, 2026, from [Link].
-
Nordstrom, F. L., & Rasmuson, Å. C. (2006). Solubility and Melting Properties of Salicylic Acid. Journal of Chemical & Engineering Data, 51(5), 1668–1671. Available at: [Link].
-
Wikipedia. (n.d.). Benzoic acid. Retrieved January 24, 2026, from [Link].
-
Shayan, M., et al. (2021). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent. Journal of Molecular Liquids. Available at: [Link].
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 24, 2026, from [Link].
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Retrieved January 24, 2026, from [Link].
Sources
- 1. 5-Bromo-2-hydroxy-4-methoxybenzoic acid 97 98437-41-3 [sigmaaldrich.com]
- 2. 5-Bromosalicylic acid | 89-55-4 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 7. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
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discovery and history of 5-Bromo-2-hydroxy-4-methoxybenzoic acid
An In-Depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzoic Acid: Synthesis, Characterization, and Applications
Foreword
This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-methoxybenzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry, organic synthesis, and materials science. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the rationale behind synthetic strategies and characterization methodologies. This document is designed to be a practical resource for scientists and professionals engaged in drug discovery and development, offering insights grounded in established chemical principles.
Introduction and Chemical Context
5-Bromo-2-hydroxy-4-methoxybenzoic acid belongs to the class of substituted salicylic acids. The strategic placement of the bromine atom, hydroxyl group, and methoxy group on the benzene ring imparts specific chemical properties that make it a valuable synthetic intermediate. The electron-withdrawing nature of the bromine and carboxyl group, combined with the electron-donating effects of the hydroxyl and methoxy groups, creates a nuanced electronic environment that influences its reactivity and potential biological activity.
While a definitive historical account of its first discovery is not prominently documented in readily available literature, its existence and utility are evident from its commercial availability and the body of research on related compounds. The synthesis and application of halogenated and methoxylated benzoic acids have been a cornerstone of organic chemistry for over a century, driven by the need for versatile building blocks in the creation of more complex molecules.
Synthesis Methodologies
The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability. A common and logical approach involves the selective bromination of a suitably substituted precursor.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 5-Bromo-2-hydroxy-4-methoxybenzoic acid points towards 2-hydroxy-4-methoxybenzoic acid as a key precursor. The challenge lies in the regioselective introduction of the bromine atom at the C5 position.
Caption: Retrosynthetic approach for 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
Experimental Protocol: Synthesis from 2-hydroxy-4-methoxybenzoic acid
This protocol describes a representative method for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
Principle: The hydroxyl and methoxy groups are ortho, para-directing activators. In 2-hydroxy-4-methoxybenzoic acid, the positions ortho and para to these groups are C3, C5, and C6. The C5 position is activated by both the C2-hydroxyl and C4-methoxy groups, making it the most likely site for electrophilic substitution. The carboxyl group is a deactivating meta-director, which further favors substitution at C5.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-hydroxy-4-methoxybenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Brominating Agent: In the dropping funnel, place a solution of bromine (1 equivalent) in the same solvent.
-
Reaction: Cool the flask containing the benzoic acid derivative in an ice bath. Add the bromine solution dropwise with constant stirring. The reaction is typically exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, the excess bromine can be quenched by adding a solution of sodium thiosulfate.
-
Isolation: The product can be isolated by pouring the reaction mixture into ice-cold water. The solid precipitate is then collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
Physicochemical and Spectroscopic Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇BrO₄ |
| Molecular Weight | 247.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not consistently reported, but expected to be a sharp range for a pure compound. |
| Solubility | Soluble in polar organic solvents like DMSO, ethanol, and methanol.[1] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 5-Bromo-2-hydroxy-4-methoxybenzoic acid based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct singlets or doublets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The hydroxyl proton will also be a singlet, the position of which can vary. |
| ¹³C NMR | The spectrum will show 8 distinct carbon signals, including the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons (100-160 ppm), and the methoxy carbon (~56 ppm). |
| Infrared (IR) | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1700 cm⁻¹), C-O stretches, and aromatic C-H and C=C bands. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Applications and Future Directions
While specific, large-scale applications of 5-Bromo-2-hydroxy-4-methoxybenzoic acid are not extensively documented, its structure suggests significant potential in several areas of research and development.
Pharmaceutical and Medicinal Chemistry
This compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic properties. The presence of multiple functional groups allows for a variety of chemical modifications. Its structural similarity to salicylic acid suggests potential anti-inflammatory properties. Furthermore, related brominated hydroxybenzoic acids have been investigated for their antimicrobial and anticancer activities.
Organic Synthesis and Materials Science
As a multifunctional building block, 5-Bromo-2-hydroxy-4-methoxybenzoic acid can be used in the synthesis of polymers, dyes, and other specialty chemicals.[1] The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling the formation of carbon-carbon bonds and the construction of more elaborate molecular architectures.
Caption: Potential application pathways for 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
Conclusion
5-Bromo-2-hydroxy-4-methoxybenzoic acid is a versatile chemical entity with significant potential for further exploration. While its history is not as well-defined as some commodity chemicals, its synthetic accessibility and multifunctional nature make it a compound of interest for contemporary research. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, intended to empower researchers to leverage its unique properties in their scientific endeavors.
References
- Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
National Center for Biotechnology Information. (n.d.). 5-Bromosalicylic acid. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
electronic properties of 5-Bromo-2-hydroxy-4-methoxybenzoic acid
An In-depth Technical Guide to the Electronic Properties of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the , a substituted benzoic acid derivative with significant potential as a scaffold in medicinal chemistry and materials science. Given the limited direct experimental data on this specific molecule, this guide employs a robust comparative and theoretical framework. By leveraging detailed computational and experimental data from close structural analogues, particularly 5-Bromo-2-hydroxybenzaldehyde, and applying the principles of Density Functional Theory (DFT), we elucidate the key electronic characteristics of the title compound. We will explore its Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and predicted spectroscopic behavior. This document is intended for researchers, scientists, and drug development professionals, offering not only a predictive overview of the molecule's electronic landscape but also detailed, field-proven protocols for its synthesis, characterization, and computational analysis.
Introduction: The Rationale for an In-depth Electronic Analysis
Substituted benzoic acid derivatives are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The specific arrangement of functional groups—a halogen, a hydroxyl group, and a methoxy group—on the aromatic ring of 5-Bromo-2-hydroxy-4-methoxybenzoic acid creates a unique electronic environment that dictates its reactivity, intermolecular interactions, and, consequently, its potential biological activity. Understanding its electronic properties is paramount for predicting its behavior in chemical reactions and its binding affinity with biological targets.[3] For instance, derivatives of similar brominated hydroxybenzaldehydes are precursors to potent pharmaceutical agents, including phosphodiesterase-4 (PDE4) inhibitors and anti-cancer agents.[2]
This guide addresses the current gap in dedicated research on 5-Bromo-2-hydroxy-4-methoxybenzoic acid by providing a predictive yet scientifically grounded analysis. Our approach is twofold:
-
Comparative Analysis: We draw parallels with structurally similar and well-characterized compounds, such as 5-Bromo-2-hydroxybenzaldehyde, for which extensive Density Functional Theory (DFT) calculations and experimental data are available.[3][4]
-
Theoretical Prediction: We outline the computational methodologies required to model the molecule, allowing for the prediction of its electronic structure and properties.
By dissecting the molecule's Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), we can forecast its chemical reactivity, stability, and the nature of its non-covalent interactions, which are critical for rational drug design.
Molecular Structure and Electronic Influence of Substituents
The electronic character of 5-Bromo-2-hydroxy-4-methoxybenzoic acid is a direct consequence of the interplay between its functional groups attached to the benzene ring.
-
Carboxylic Acid (-COOH): This is a meta-directing, deactivating group that withdraws electron density from the aromatic ring through both inductive and resonance effects. It is a key site for hydrogen bonding and salt formation.
-
Hydroxyl (-OH): An ortho-, para-directing, activating group that donates electron density to the ring via a strong resonance effect. It also acts as a hydrogen bond donor and can be deprotonated, significantly influencing the molecule's charge distribution.
-
Methoxy (-OCH₃): Similar to the hydroxyl group, this is an ortho-, para-directing, activating group that donates electron density through resonance.
-
Bromine (-Br): A halogen that exhibits a dual electronic nature. It is deactivating due to its strong inductive electron withdrawal but is ortho-, para-directing because of electron donation through resonance.
The combined effect of these substituents creates a complex and nuanced electronic landscape, making theoretical modeling an invaluable tool for its precise characterization.
Caption: Molecular structure of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
Proposed Synthesis and Characterization Workflow
A robust understanding of a molecule's properties begins with its confirmed synthesis and purification. While multiple synthetic routes may exist, a plausible approach can be adapted from methods used for similar compounds, such as the bromination of a suitable precursor. The following workflow ensures the validated production of high-purity material suitable for experimental analysis.
Caption: Proposed experimental workflow for synthesis and validation.
This self-validating workflow ensures that any subsequent analysis of electronic properties is performed on a compound of confirmed identity and purity, a cornerstone of trustworthy scientific investigation.
Theoretical and Computational Analysis of Electronic Properties
In the absence of extensive empirical data, Density Functional Theory (DFT) serves as a powerful and reliable tool for predicting molecular properties.[3] DFT calculations have been successfully used to investigate the geometry, vibrational frequencies, and electronic structures of molecules with high accuracy, as demonstrated in the comprehensive analysis of 5-Bromo-2-hydroxybenzaldehyde.[3]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are critical in determining a molecule's electronic behavior. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions.[5][6] A smaller gap suggests higher reactivity.
For our comparative analysis, we can examine the DFT-calculated values for the analogue 5-Bromo-2-hydroxybenzaldehyde.
Table 1: Comparative Electronic Properties
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| 5-Bromo-2-hydroxybenzaldehyde | DFT/B3LYP/6-311++G(d,p) | -6.67 | -2.15 | 4.52 | [4] |
| 5-Bromo-2-hydroxy-4-methoxybenzoic acid | Predicted | ~ -6.8 to -7.0 | ~ -2.0 to -2.2 | ~ 4.6 to 4.8 | N/A |
Causality and Prediction: We predict a slightly larger HOMO-LUMO gap for our target molecule. The reasoning is as follows: the carboxylic acid group is more electron-withdrawing than the aldehyde group it replaces. This stronger withdrawal effect is expected to stabilize the HOMO to a greater extent than the LUMO, lowering its energy and thus widening the gap. A wider gap implies greater kinetic stability compared to its aldehyde analogue.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a 3D visualization of the total electron density on the molecular surface, providing a powerful guide to its reactive sites.[3] Different colors represent varying electrostatic potentials:
-
Red/Yellow: Regions of negative potential (high electron density), susceptible to electrophilic attack.
-
Blue: Regions of positive potential (low electron density), susceptible to nucleophilic attack.
-
Green: Regions of neutral potential.
In the analogue 5-Bromo-2-hydroxybenzaldehyde, the most negative region is located around the oxygen atom of the aldehyde group, while positive regions are found near the hydroxyl hydrogen and the aromatic protons.[3]
Prediction for 5-Bromo-2-hydroxy-4-methoxybenzoic acid: We predict the most significant region of negative potential (deep red) will be concentrated around the carbonyl and hydroxyl oxygens of the carboxylic acid group. This area will be the primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen of the carboxylic acid and the hydrogen of the C2-hydroxyl group will be the most electropositive sites (blue), making them susceptible to nucleophilic attack or deprotonation.
Caption: Conceptual link between functional groups and MEP features.
Experimental Protocols for Electronic Property Characterization
To move from prediction to empirical validation, the following protocols are recommended. They represent standard, trustworthy methods for characterizing the electronic properties of organic molecules.
Protocol: UV-Visible Spectroscopy
Rationale: This technique measures the absorption of light corresponding to electronic transitions, primarily the HOMO to LUMO transition. The wavelength of maximum absorption (λ_max) can be used to experimentally estimate the HOMO-LUMO energy gap.
Methodology:
-
Preparation: Prepare a stock solution of the purified compound (~1 mg/mL) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions (e.g., 10⁻⁴ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Calibrate the baseline using a cuvette filled with the pure solvent.
-
Measurement: Record the absorption spectra for each dilution over a range of 200-800 nm.
-
Analysis: Identify the λ_max. The experimental energy gap can be calculated using the equation: E_gap (eV) = 1240 / λ_max (nm).
-
Solvent Effects: Repeat the measurement in solvents of varying polarity (e.g., hexane, dichloromethane, methanol) to study solvatochromic effects, which provide further insight into the nature of the electronic transition.
Protocol: Computational Chemistry (DFT)
Rationale: To generate a precise theoretical model of the molecule's electronic structure, validating the predictions made in this guide. This protocol is self-validating as the results can be directly compared to experimental spectroscopic and electrochemical data.
Methodology:
-
Software: Use a standard quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Structure Input: Build the 3D structure of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable functional for organic molecules.[3]
-
Basis Set: 6-311++G(d,p) is recommended as it includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[3]
-
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain:
-
HOMO and LUMO energy levels.
-
Molecular Electrostatic Potential (MEP) map.
-
Simulated IR and UV-Vis spectra.
-
Mulliken population analysis for atomic charges.
-
Potential Applications in Drug Development
The predicted make it a promising candidate for drug development.
-
Scaffold for Synthesis: Its defined nucleophilic and electrophilic centers make it a versatile building block for creating libraries of more complex molecules.[7]
-
Antiviral and Receptor Inhibition: The presence of halogen, hydroxyl, and carboxylic acid moieties is common in bioactive compounds. Analogues have shown potential as antiviral agents and inhibitors of the 5-HT2C receptor, suggesting this scaffold could be explored for similar activities.[7]
-
Anti-Inflammatory Agents: The structurally related compound 2-Bromo-5-hydroxy-4-methoxybenzaldehyde has demonstrated potent anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways.[8] The electronic features of our title compound suggest it could serve as a lead structure for developing new phenolic anti-inflammatory drugs.
The MEP map, in particular, can guide the design of derivatives that optimize non-covalent interactions (e.g., hydrogen bonding, halogen bonding) within the active site of a target protein, enhancing binding affinity and selectivity.
Conclusion
This guide has provided a detailed theoretical and predictive examination of the . Through a comparative analysis with well-studied analogues and the application of established computational principles, we have forecasted its HOMO-LUMO energy gap, mapped its key reactive sites via the Molecular Electrostatic Potential, and outlined its potential as a valuable intermediate in drug discovery. The provided experimental and computational protocols offer a clear and reliable pathway for researchers to validate these predictions empirically. Further investigation into this promising molecule is warranted and will undoubtedly contribute to the development of novel therapeutics and advanced materials.
References
-
Fatima, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 13065. Available at: [Link]
-
Yehye, W. A., et al. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2260. Available at: [Link]
- Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.
-
Fun, H.-K., et al. (2012). (E)-N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-2-hydroxybenzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2440. Available at: [Link]
-
ResearchGate. (2023). Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. Available at: [Link]
-
MDPI. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 29(10), 2345. Available at: [Link]
-
ResearchGate. Benzoic Acids and HOMO-LUMO. Topic Page. Available at: [Link]
-
ResearchGate. (2025). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. Available at: [Link]
-
ResearchGate. Molecular electrostatic potential surface in the minimum energy... Download Scientific Diagram. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available at: [Link]
-
ResearchGate. The HOMO and LUMO plot for 5-BRB calculated at CAM-B3LYP/6-311++G(d,p)... Download Scientific Diagram. Available at: [Link]
-
Passer Journal. (2021). Exploring the Structure, Electron Density and HOMO-LUMO Studies of Tetrathiafulvalene (TTF) as Organic Superconductors: A DFT and AIM. Available at: [Link]
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An In-depth Technical Guide to the Thermal Stability of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
This guide provides a comprehensive technical overview of the thermal stability of 5-Bromo-2-hydroxy-4-methoxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of thermal analysis with insights into the behavior of aromatic carboxylic acids. While direct, peer-reviewed thermal stability data for this specific molecule is not extensively available in public literature, this guide establishes a robust analytical framework based on established methodologies and data from structurally analogous compounds.
Introduction: The Significance of Thermal Stability
5-Bromo-2-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and materials science.[1] Its chemical structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on the benzoic acid backbone, suggests a complex interplay of functional groups that will dictate its physical and chemical properties.
Thermal stability is a critical parameter in drug development and materials science. It determines the conditions under which a compound can be processed, stored, and utilized without undergoing unwanted decomposition. For active pharmaceutical ingredients (APIs), thermal instability can lead to loss of potency, formation of toxic byproducts, and altered bioavailability. In materials science, the thermal properties of a compound influence its processing temperature and the durability of the final product.
This guide will explore the theoretical and practical aspects of evaluating the thermal stability of 5-Bromo-2-hydroxy-4-methoxybenzoic acid, providing a predictive and methodological framework for its characterization.
Physicochemical Properties of a Closely Related Analog
While specific data for 5-Bromo-2-hydroxy-4-methoxybenzoic acid is limited, extensive information is available for the structurally similar compound, 5-Bromo-2-hydroxybenzoic acid. This data, presented in Table 1, serves as a valuable benchmark for predicting the behavior of the target molecule. The introduction of a methoxy group at the 4-position is expected to influence properties such as melting point and decomposition temperature due to changes in molecular weight, polarity, and intermolecular interactions.
| Property | Value | Source |
| Chemical Formula | C₇H₅BrO₃ | NIST WebBook[2] |
| Molecular Weight | 217.017 g/mol | NIST WebBook[2] |
| Melting Point | 168-170 °C | NIST WebBook[2] |
| Appearance | Solid | NIST WebBook[2] |
Table 1: Physicochemical Properties of 5-Bromo-2-hydroxybenzoic acid. This data provides a foundational reference for understanding the thermal characteristics of the target compound.
Experimental Protocols for Assessing Thermal Stability
The thermal stability of a compound is typically investigated using a suite of thermoanalytical techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] A mass loss indicates a decomposition or volatilization event. The temperature at which this mass loss begins provides a measure of the compound's thermal stability.
Experimental Workflow:
Caption: TGA Experimental Workflow.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-hydroxy-4-methoxybenzoic acid into a TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument.
-
Experimental Conditions:
-
Set the initial temperature to 25 °C.
-
Ramp the temperature to a final temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidative decomposition, or use air to study oxidative stability.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of mass loss is a key indicator of thermal stability.
-
The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[3]
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For thermal stability, DSC can reveal endothermic or exothermic decomposition processes.
Experimental Workflow:
Caption: DSC Experimental Workflow.
Step-by-Step Protocol:
-
Sample Preparation: Weigh 2-5 mg of 5-Bromo-2-hydroxy-4-methoxybenzoic acid into a DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Experimental Conditions:
-
Set the initial temperature to 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition.
-
Maintain an inert atmosphere (e.g., nitrogen).
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference.
-
Data Analysis:
-
An endothermic peak will indicate the melting point.
-
Subsequent sharp endothermic or exothermic events at higher temperatures are indicative of decomposition. The nature of this peak (endothermic or exothermic) provides insight into the decomposition reaction's thermodynamics.
-
Potential Thermal Decomposition Pathways
The thermal decomposition of substituted aromatic compounds can proceed through various mechanisms. For 5-Bromo-2-hydroxy-4-methoxybenzoic acid, several potential pathways can be postulated based on the functional groups present. The thermal degradation of brominated compounds often involves the cleavage of the carbon-bromine bond.[5]
Plausible Decomposition Steps:
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures to yield an aromatic ring and carbon dioxide. For the target molecule, this would lead to the formation of 4-bromo-3-methoxyphenol.
-
C-Br Bond Cleavage: The carbon-bromine bond can undergo homolytic cleavage to form a bromine radical and an aryl radical. This is often a key step in the thermal decomposition of brominated flame retardants.[6]
-
Decomposition of Methoxy Group: The methoxy group can decompose, potentially leading to the formation of formaldehyde or other small molecules.
-
Intermolecular Reactions: At higher temperatures, intermolecular reactions such as condensation can occur, leading to the formation of larger, polymeric structures.
The presence of bromine atoms can inhibit complete combustion, leading to the formation of brominated aromatic byproducts such as brominated phenols and benzenes.[5] The specific products formed will depend on the reaction conditions, including temperature, heating rate, and the presence of oxygen.
Caption: Postulated Thermal Decomposition Pathways.
Conclusion and Future Directions
This technical guide provides a foundational framework for understanding and evaluating the thermal stability of 5-Bromo-2-hydroxy-4-methoxybenzoic acid. While direct experimental data is sparse, the principles of thermal analysis and the known behavior of related aromatic carboxylic and brominated compounds allow for a robust predictive assessment.
For a definitive characterization, it is imperative to perform the experimental work outlined in this guide. TGA and DSC analyses will provide critical data on the decomposition onset temperature, melting point, and the thermodynamics of decomposition. Further analysis of the decomposition products, for instance by TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would provide invaluable insights into the decomposition mechanism. Such data is essential for the safe and effective application of this compound in pharmaceutical development and materials science.
References
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(4), 379-391.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
University of Northern British Columbia. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved from [Link]
-
Central Institute for Labour Protection - National Research Institute. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
AIP Publishing. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid. Retrieved from [Link]
-
AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3. Retrieved from [Link]
-
Bio-Physical Chemistry Laboratory. (n.d.). Lab 2 – Thermochemical Properties of Fatty Acids & Sugars. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
-
ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:55304-06-8 | 4-acetamido-5-bromo-2-methoxybenzoic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]
Sources
Methodological & Application
Strategic Synthesis and Derivatization of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid: A Versatile Scaffold for Medicinal Chemistry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-hydroxy-4-methoxybenzoic acid is a highly functionalized aromatic scaffold of significant interest in drug discovery and organic synthesis. The strategic placement of its bromo, hydroxyl, methoxy, and carboxylic acid moieties offers multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis of this core compound and detailed, field-proven protocols for its subsequent derivatization into esters, amides, and ethers. The methodologies are presented with an emphasis on the underlying chemical principles, reaction validation, and practical application for researchers in medicinal chemistry and related fields.
Introduction: The Utility of the 5-Bromo-2-hydroxy-4-methoxybenzoic Acid Core
Substituted benzoic acids are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. The 5-Bromo-2-hydroxy-4-methoxybenzoic acid scaffold is particularly valuable due to its inherent functionalities. The presence of a bromine atom can enhance binding affinity through halogen bonding or serve as a handle for cross-coupling reactions. The phenolic hydroxyl and carboxylic acid groups provide sites for forming key hydrogen bonds with biological targets and allow for the straightforward synthesis of diverse derivatives.[1] Phenolic compounds, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory and antioxidant effects.[2]
This application note details the reliable synthesis of the parent scaffold and provides robust protocols for creating three principal classes of derivatives:
-
Esters: To modulate lipophilicity and create prodrugs.
-
Amides: To introduce diverse substituents and mimic peptide bonds.
-
Ethers: To alter hydrogen bonding capacity and metabolic stability.
Synthesis of the Core Scaffold: 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
The foundational step is the regioselective bromination of the commercially available starting material, 2-hydroxy-4-methoxybenzoic acid.
Mechanistic Rationale for Regioselective Bromination
The substitution pattern on the aromatic ring is governed by the directing effects of the existing functional groups. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directors.
-
The C5 position is ortho to the powerful -OH director and meta to the -OCH₃ director.
-
The C3 position is ortho to the -OCH₃ director and meta to the -OH director.
-
The C6 position is ortho to the carboxylic acid (-COOH), which is deactivating, and sterically hindered.
Electrophilic attack by Br⁺ is most favored at the C5 position, which is strongly activated by the adjacent phenolic hydroxyl group, leading to the desired product with high regioselectivity.
Detailed Protocol: Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzoic acid
This protocol describes the electrophilic bromination of 2-hydroxy-4-methoxybenzoic acid using molecular bromine in a glacial acetic acid solvent system.
Materials:
-
2-Hydroxy-4-methoxybenzoic acid (1.0 eq)
-
Molecular Bromine (Br₂) (1.05 eq)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-4-methoxybenzoic acid (e.g., 10.0 g, 59.5 mmol) in 100 mL of glacial acetic acid. Stir until all solid has dissolved.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (3.2 mL, 62.5 mmol, 1.05 eq) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 30 minutes at room temperature. The deep red color of bromine should dissipate as it reacts.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase. The product spot should be more nonpolar (higher Rf) than the starting material.
-
Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water. A precipitate will form.
-
Quenching: Add 10% sodium thiosulfate solution dropwise until the orange-red color of excess bromine is completely discharged and the solution becomes colorless.
-
Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Purification: Purify the crude product by recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified white to off-white crystals by vacuum filtration and dry them under vacuum at 50 °C to a constant weight.
Expected Outcome:
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically 80-90%.
-
Melting Point: 168-170 °C.[3]
Preparation of Key Derivatives
The following sections provide protocols for derivatizing the synthesized 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
Esterification of the Carboxylic Acid
Esterification is achieved via the classic Fischer-Speier method, using an alcohol in the presence of a strong acid catalyst.
Protocol: Synthesis of Methyl 5-Bromo-2-hydroxy-4-methoxybenzoate
-
Setup: Suspend 5-Bromo-2-hydroxy-4-methoxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 20-fold molar excess).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 6-8 hours.
-
Monitoring: Track the disappearance of the starting material by TLC.
-
Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the product into ethyl acetate (3x volume of the aqueous layer).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ester, which can be further purified by column chromatography or recrystallization.
Amide Coupling of the Carboxylic Acid
Amide bond formation requires activation of the carboxylic acid, for which carbodiimide reagents are highly effective. This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1]
Protocol: General Amide Synthesis
-
Setup: Dissolve 5-Bromo-2-hydroxy-4-methoxybenzoic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor reaction completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide by column chromatography on silica gel.
O-Alkylation of the Phenolic Hydroxyl
Modification of the phenolic hydroxyl group can be readily achieved via a Williamson ether synthesis, which involves deprotonation of the phenol followed by nucleophilic attack on an alkyl halide.
Protocol: Synthesis of a 2-O-Alkyl Ether Derivative
-
Setup: Dissolve 5-Bromo-2-hydroxy-4-methoxybenzoic acid (1.0 eq) in a polar aprotic solvent like acetone or DMF.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the solution. Stir the suspension for 30 minutes at room temperature to form the phenoxide.
-
Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq) to the mixture.
-
Reaction: Heat the reaction to 50-60 °C and stir for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The resulting ether can be purified by column chromatography.
Summary of Synthetic Protocols
The following table provides a comparative overview of the derivatization strategies discussed.
| Reaction Type | Target Moiety | Key Reagents | Solvent | Typical Conditions | Derivative Class |
| Bromination | Aromatic Ring (C5) | Br₂, Acetic Acid | Glacial Acetic Acid | Room Temp, 4-6 h | Aryl Halide |
| Fischer Esterification | Carboxylic Acid | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux, 6-8 h | Ester |
| Amide Coupling | Carboxylic Acid | EDC, HOBt, Amine, DIPEA | Anhydrous DMF | 0 °C to RT, 12-24 h | Amide |
| Williamson Ether | Phenolic Hydroxyl | Alkyl Halide, K₂CO₃ | Acetone or DMF | 50-60 °C, 4-12 h | Ether |
Conclusion
5-Bromo-2-hydroxy-4-methoxybenzoic acid is a readily accessible and highly versatile building block for synthetic and medicinal chemistry. The protocols detailed in this guide provide reliable and reproducible methods for the synthesis of the core scaffold and its subsequent elaboration into a diverse library of ester, amide, and ether derivatives. By understanding the chemical principles behind these transformations, researchers can effectively utilize this scaffold to develop novel molecules with tailored biological and physicochemical properties for drug discovery programs.
References
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. [Link]
- US5260475A - Esterification of hydroxybenzoic acids - Google P
-
Benzoic acid, 5-bromo-2-hydroxy- - NIST Chemistry WebBook. [Link]
Sources
Application Notes and Protocols for the Evaluation of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid as a Potential 5-HT2C Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 5-HT2C Receptor Inhibition
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is a key modulator of numerous physiological and psychological processes within the central nervous system.[1][2] Activation of the 5-HT2C receptor by its endogenous ligand, serotonin, triggers a signaling cascade that inhibits the release of dopamine and norepinephrine in several brain regions.[3][4] This modulation of dopaminergic and noradrenergic pathways implicates the 5-HT2C receptor in the regulation of mood, anxiety, appetite, and cognition.[3][4] Consequently, the 5-HT2C receptor has emerged as a significant therapeutic target for a range of neuropsychiatric disorders.[1][5][6][7]
Antagonists and inverse agonists of the 5-HT2C receptor have shown promise in the treatment of depression and anxiety.[4][7] By blocking the inhibitory effects of serotonin at this receptor, these compounds can lead to an increase in dopamine and norepinephrine levels, which may alleviate symptoms of these disorders.[4][8] Several atypical antipsychotics and tricyclic antidepressants owe part of their therapeutic efficacy to their 5-HT2C receptor antagonist activity.[3]
This document provides a comprehensive guide for the initial evaluation of a novel compound, 5-Bromo-2-hydroxy-4-methoxybenzoic acid, as a potential 5-HT2C receptor inhibitor. The following sections detail the experimental workflow, from initial binding studies to functional characterization, necessary to determine the compound's affinity, potency, and selectivity for the 5-HT2C receptor.
Compound Profile: 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
For the purpose of this guide, 5-Bromo-2-hydroxy-4-methoxybenzoic acid is a hypothetical test compound. Its potential as a 5-HT2C receptor inhibitor will be systematically investigated using the protocols outlined below.
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| 5-Bromo-2-hydroxy-4-methoxybenzoic acid | BrC1=CC(=C(C=C1O)C(=O)O)OC | C8H7BrO4 | 247.04 g/mol |
Experimental Workflow for Characterization
The following workflow outlines the logical progression of experiments to characterize the interaction of a test compound with the 5-HT2C receptor.
Caption: Experimental workflow for evaluating a novel 5-HT2C receptor inhibitor.
In Vitro Characterization Protocols
Radioligand Binding Assay: Determining Affinity for the 5-HT2C Receptor
This assay quantifies the ability of the test compound to displace a known radiolabeled ligand from the 5-HT2C receptor, thereby determining its binding affinity (Ki).
Principle: A radiolabeled antagonist, such as [³H]-mesulergine, is incubated with a source of 5-HT2C receptors (e.g., cell membranes from a stable cell line).[9] The test compound is added at varying concentrations, and its ability to compete with the radioligand for binding to the receptor is measured.
Materials and Reagents:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]-mesulergine.
-
Non-specific Binding Control: A high concentration of a known 5-HT2C antagonist (e.g., 10 µM SB 242084).
-
Test Compound: 5-Bromo-2-hydroxy-4-methoxybenzoic acid, prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Presoaked in 0.3% polyethyleneimine (PEI).[10]
-
Filtration Apparatus.
-
Scintillation Counter.
Protocol:
-
Plate Preparation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-mesulergine. For total binding wells, add 50 µL of vehicle instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Receptor Addition: Add 100 µL of the 5-HT2C receptor membrane preparation to each well. The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[10]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-presoaked 96-well filter plates. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Drying: Dry the filter plates for 30 minutes at 50°C.[10]
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: Calcium Mobilization
This assay determines whether the test compound can inhibit the functional response of the 5-HT2C receptor to an agonist.
Principle: The 5-HT2C receptor is a Gq/11-coupled GPCR.[3][4] Agonist binding activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺).[4][11] This assay measures the change in intracellular Ca²⁺ concentration in response to a 5-HT2C agonist in the presence and absence of the test compound.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human 5-HT2C receptor.
-
Agonist: Serotonin (5-HT) or a selective 5-HT2C agonist.
-
Test Compound: 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Plate Reader.
Protocol:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Wash the cells with assay buffer and then add the test compound at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Add the 5-HT2C agonist to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Plot the agonist dose-response curve in the presence of different concentrations of the test compound.
-
Determine the IC50 of the test compound (the concentration that causes a 50% reduction in the maximal response to the agonist).
-
Selectivity Profiling
It is crucial to determine the selectivity of the test compound for the 5-HT2C receptor over other related receptors, particularly the 5-HT2A and 5-HT2B subtypes, due to their high sequence homology.[5] Off-target activity at these receptors can lead to undesirable side effects.
Protocol:
-
Perform radioligand binding assays as described above using membranes from cells expressing the 5-HT2A and 5-HT2B receptors.
-
Use appropriate radioligands for each receptor (e.g., [³H]-ketanserin for 5-HT2A).[9]
-
Calculate the Ki values for the test compound at each receptor.
-
The selectivity is expressed as the ratio of the Ki values (e.g., Ki(5-HT2A) / Ki(5-HT2C)).
Data Presentation
Summarize the in vitro data in a clear and concise table.
| Parameter | 5-HT2C | 5-HT2A | 5-HT2B |
| Binding Affinity (Ki, nM) | e.g., 15 | e.g., 500 | e.g., >1000 |
| Functional Potency (IC50, nM) | e.g., 25 | - | - |
| Selectivity vs. 5-HT2C | - | e.g., 33-fold | e.g., >66-fold |
Visualization of 5-HT2C Receptor Signaling
Caption: Simplified signaling pathway of the 5-HT2C receptor.
In Vivo Evaluation
Should the in vitro data demonstrate potent and selective inhibition of the 5-HT2C receptor, further evaluation in animal models is warranted.
Potential In Vivo Models:
-
Forced Swim Test (FST) and Tail Suspension Test (TST): Commonly used to screen for antidepressant activity. Inhibition of 5-HT2C receptors is expected to reduce immobility time in these models.
-
Elevated Plus Maze (EPM) and Light-Dark Box Test: To assess anxiolytic effects.
-
Microdialysis: To measure changes in extracellular levels of dopamine and norepinephrine in specific brain regions following administration of the test compound.
Conclusion
The protocols and workflow detailed in this document provide a robust framework for the initial characterization of a novel compound, such as 5-Bromo-2-hydroxy-4-methoxybenzoic acid, as a 5-HT2C receptor inhibitor. A systematic approach, beginning with in vitro binding and functional assays to establish affinity, potency, and selectivity, followed by in vivo studies to assess efficacy, is essential for advancing a potential therapeutic candidate.
References
-
Halberstadt, A. L. (2015). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. Neuropharmacology, 92, 23-31. [Link]
-
Wikipedia. (2023). 5-HT2C receptor. [Link]
-
Patsnap. (2024). What are 5-HT2C receptor antagonists and how do they work?. Patsnap Synapse. [Link]
-
DiPilato, L. M., & Sagi, Y. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]
-
Columbia University Department of Psychiatry. (2018). Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants. [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Boothman, L., et al. (2006). In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism. British Journal of Pharmacology, 149(6), 743-751. [Link]
-
DiPilato, L. M., & Sagi, Y. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. [Link]
-
Boehringer Ingelheim. (n.d.). 5-HT2c agonist | BI-4752 | opnMe. [Link]
-
Gijsman, H. J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 41(2-3), 81-87. [Link]
-
Moreno, J. L., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One, 13(8), e0203237. [Link]
-
Sun, S., & Bleck, K. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Methods in Molecular Biology. [Link]
-
Wacker, D., et al. (2017). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. ACS Chemical Neuroscience, 8(7), 1436-1449. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Weberg, M., et al. (2024). bexicaserin exhibits high selectivity and specificity for the 5-ht2c receptor with low potential for off-target activity. American Epilepsy Society Annual Meeting. [Link]
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. [Link]
-
Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 4. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 7. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 9. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. innoprot.com [innoprot.com]
role of 5-Bromo-2-hydroxy-4-methoxybenzoic acid in the synthesis of l-tyrosine
Application Note: L-Tyrosine Synthesis Pathways
Introduction: The Question of 5-Bromo-2-hydroxy-4-methoxybenzoic acid
L-Tyrosine (Tyr) is a proteinogenic amino acid critical for protein synthesis and serves as a precursor for numerous vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine), thyroid hormones, and melanin.[1][2][3] Its synthesis is a topic of significant interest in pharmaceuticals, dietary supplements, and food additive manufacturing.[4] This document addresses the potential role of 5-Bromo-2-hydroxy-4-methoxybenzoic acid as a precursor in L-Tyrosine synthesis.
Following a comprehensive review of scientific literature, patent databases, and established chemical syntheses, it is concluded that 5-Bromo-2-hydroxy-4-methoxybenzoic acid is not a recognized starting material, intermediate, or reagent in any established or practical synthetic pathway to L-Tyrosine.
The structural complexity of this molecule makes it an inefficient and chemically illogical precursor. Converting it to L-Tyrosine would necessitate a multi-step process involving:
-
Decarboxylation: Removal of the carboxylic acid group.
-
Demethylation: Conversion of the 4-methoxy group to a hydroxyl group.
-
Hydrodebromination: Replacement of the bromine atom with a hydrogen atom.
-
C-alkylation: Introduction of the alanine side chain (–CH₂CH(NH₂)COOH) at the correct position.
These transformations would be low-yielding and require harsh conditions, making the route commercially and synthetically unviable compared to established methods. While brominated tyrosine derivatives like 3-bromo-L-tyrosine are synthesized from L-Tyrosine for research purposes, this is a fundamentally different process from using a brominated benzoic acid to build the amino acid.[5][6]
This guide will instead focus on the scientifically validated and industrially relevant methods for L-Tyrosine synthesis, providing researchers with practical, field-proven insights and protocols.
Established Methodologies for L-Tyrosine Production
The industrial and laboratory-scale production of L-Tyrosine primarily relies on three distinct methodologies: microbial fermentation, enzymatic synthesis, and chemical synthesis.[4][7]
| Methodology | Precursors/Substrates | Key Advantages | Primary Limitations |
| Microbial Fermentation | Glucose, ammonia, mineral salts | High stereoselectivity (produces pure L-isomer), sustainable, scalable. | Requires extensive strain development and optimization, complex downstream processing. |
| Enzymatic Synthesis | Phenol, pyruvate, ammonia | High specificity, mild reaction conditions, high yield. | Enzyme (Tyrosine Phenol-Lyase) cost and stability can be limiting factors. |
| Chemical Synthesis | p-Hydroxybenzaldehyde, N-acyl glycine (e.g., Hippuric acid) | High throughput, well-established reactions. | Often produces a racemic mixture (D/L-Tyrosine) requiring costly resolution, harsh reagents. |
In-Depth Analysis of Synthesis Pathways
Modern industrial production has largely shifted to fermentation using engineered strains of bacteria, most commonly E. coli.[4] This approach leverages the cell's natural metabolic pathways to convert simple carbon sources like glucose into L-Tyrosine.
Mechanism: The synthesis proceeds via the shikimate pathway. Key precursors erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) are converted through a series of enzymatic steps to chorismate, a critical branch-point intermediate. Chorismate is then converted to L-Tyrosine.[8] Metabolic engineering focuses on upregulating key enzymes in this pathway and eliminating competing pathways to maximize the yield of L-Tyrosine.
Caption: Simplified workflow of L-Tyrosine production via microbial fermentation.
This method utilizes the enzyme Tyrosine Phenol-Lyase (TPL) to directly synthesize L-Tyrosine from simple, inexpensive precursors.[4][7]
Mechanism: TPL catalyzes the reversible β-elimination and replacement reaction. In the synthetic direction, it facilitates the condensation of phenol with either serine or pyruvate and ammonia to form L-Tyrosine. The reaction is highly specific for the L-isomer.
Caption: Reactant flow for the enzymatic synthesis of L-Tyrosine using TPL.
The Erlenmeyer-Plöchl synthesis is a classic method for producing α-amino acids, including tyrosine.[9][10] It involves the condensation of an aromatic aldehyde with an N-acyl glycine, followed by reduction and hydrolysis.
Mechanism: The synthesis begins with the formation of an azlactone (or oxazolone) intermediate from N-acyl glycine (e.g., hippuric acid) and acetic anhydride.[11] This azlactone then undergoes a Perkin condensation with p-hydroxybenzaldehyde. The resulting unsaturated azlactone is subsequently reduced (e.g., with red phosphorus and HI, or catalytic hydrogenation) and hydrolyzed to yield tyrosine. A significant drawback is the production of a racemic mixture that requires subsequent chiral resolution.
Protocols
Protocol 1: Enzymatic Synthesis of L-Tyrosine
This protocol is adapted from standard methodologies utilizing Tyrosine Phenol-Lyase.
1. Materials & Reagents:
-
Phenol (≥99%)
-
Sodium Pyruvate (≥99%)
-
Ammonium Chloride (NH₄Cl, ≥99.5%)
-
Pyridoxal 5'-phosphate (PLP)
-
Tyrosine Phenol-Lyase (TPL) enzyme preparation
-
Potassium Phosphate Buffer (100 mM, pH 8.0)
-
Hydrochloric Acid (HCl, 2M)
-
Deionized Water
2. Equipment:
-
Jacketed glass reactor with temperature and pH control
-
Stirrer (magnetic or overhead)
-
pH meter and electrode
-
Centrifuge
-
HPLC system for analysis
3. Procedure:
-
Reaction Setup: Prepare the reaction medium in the reactor by dissolving sodium pyruvate (e.g., 0.5 M), ammonium chloride (e.g., 0.5 M), and PLP (e.g., 0.1 mM) in 100 mM potassium phosphate buffer (pH 8.0).
-
Temperature & pH Equilibration: Bring the reaction mixture to the optimal temperature for TPL activity, typically 30-40°C. Ensure the pH is stable at 8.0.
-
Substrate Addition: Slowly add phenol to the mixture to a final concentration of approximately 100-200 mM. Causality Note: Phenol can be inhibitory at high concentrations; gradual addition maintains enzyme activity.
-
Enzyme Addition: Initiate the reaction by adding the TPL enzyme preparation.
-
Reaction Monitoring: Maintain the pH at 8.0 by controlled addition of a base (e.g., NaOH), as the reaction consumes ammonia and can cause a pH drop. Monitor the formation of L-Tyrosine over time using HPLC. L-Tyrosine has low solubility and will begin to precipitate.
-
Termination & Product Isolation: After 12-24 hours (or when the reaction plateaus), terminate the reaction by lowering the pH to ~5.0 with 2M HCl. This will fully precipitate the L-Tyrosine.
-
Purification: Collect the precipitated L-Tyrosine by centrifugation or filtration. Wash the solid with cold deionized water and dry under vacuum.
Protocol 2: Chemical Synthesis via Erlenmeyer-Plöchl Reaction (Illustrative)
This protocol outlines the key steps for synthesizing racemic tyrosine.
1. Materials & Reagents:
-
p-Hydroxybenzaldehyde
-
Hippuric Acid
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Red Phosphorus
-
Hydriodic Acid (HI)
-
Ethanol
-
Diethyl Ether
2. Step A: Azlactone Formation & Condensation
-
In a round-bottom flask, combine p-hydroxybenzaldehyde (1 equiv.), hippuric acid (1 equiv.), anhydrous sodium acetate (0.8 equiv.), and acetic anhydride (2 equiv.).
-
Heat the mixture under reflux for 1-2 hours. The mixture will turn a deep color.
-
Cool the reaction mixture and slowly add cold ethanol to precipitate the unsaturated azlactone product.
-
Filter the solid, wash with cold ethanol, then with hot water, and dry. Trustworthiness Note: This intermediate must be fully dried and characterized before proceeding.
3. Step B: Reduction and Hydrolysis
-
Suspend the azlactone from Step A in acetic acid.
-
Carefully add red phosphorus (2 equiv.) and hydriodic acid (57%, 5-6 equiv.).
-
Heat the mixture under reflux for 3-4 hours. Safety Note: This step generates phosphine gas and should be performed in a well-ventilated fume hood.
-
After cooling, filter the reaction to remove excess phosphorus.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic tyrosine.
-
Filter the crude product, wash with cold water, and recrystallize from water to obtain D,L-Tyrosine.
References
-
Tyrosine - Wikipedia. Provides an overview of L-Tyrosine, including its industrial synthesis via enzymatic methods and fermentation with engineered E. coli. [Link]
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Describes the synthesis of 3-Bromo-4-O-methyl-L-tyrosine starting from L-tyrosine, illustrating that bromination is a modification of tyrosine, not a step in its synthesis from simpler precursors. [Link]
-
L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. Details the biochemical roles of L-Tyrosine as a precursor for neurotransmitters and its function as a proteinogenic amino acid. [Link]
-
L-Tyrosine Production: A Complete Guide for Consumers and Manufacturers. Discusses various production methods including fermentation, enzymatic conversion using tyrosine phenol-lyase, and chemical synthesis. [Link]
-
L-tyrosine | amino acid - Britannica. Explains the synthesis of catecholamines (epinephrine, norepinephrine) from L-tyrosine. [Link]
- Preparation method of L-tyrosine derivative - Google Patents. Mentions the synthesis of O-alkyl-L-tyrosine derivatives, highlighting that modifications are made to the pre-existing tyrosine molecule.
-
Tyrosine biochemistry - catecholamine synthesis & more - YouTube. A video explanation of tyrosine's role as a precursor for catecholamines and melanin. [Link]
-
Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed. Details a method for the direct bromination of L-Tyrosine to produce 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia. Describes the classical chemical synthesis route for transforming an N-acyl glycine into various amino acids. [Link]
-
Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives - PubMed Central. Reviews the biomanufacturing of tyrosine and its use as a precursor for other high-value aromatic compounds. [Link]
-
Tyrosine biosynthesis, metabolism, and catabolism in plants - PubMed. Discusses the de novo synthesis of L-Tyrosine in plants and microorganisms. [Link]
-
Erlenmeyer Azlactone Synthesis for amino acid - YouTube. A video tutorial explaining the mechanism of the Erlenmeyer azlactone synthesis for preparing amino acids. [Link]
-
Synthesis of amino acid by Erlenmeyer Azlactone Synthesis || Dr. Bharat Baria - YouTube. Another educational video detailing the synthesis of aromatic amino acids using this method. [Link]
-
Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions - UCLA – Chemistry and Biochemistry. While focused on L-Dopa, it illustrates synthetic strategies starting from L-Tyrosine. [Link]
Sources
- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-tyrosine | amino acid | Britannica [britannica.com]
- 3. youtube.com [youtube.com]
- 4. Tyrosine - Wikipedia [en.wikipedia.org]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L - Tyrosine Production: A Complete Guide for Consumers and Manufacturers [greenskybio.com]
- 8. Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Reactions of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
Welcome to the technical support center for 5-Bromo-2-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. The unique substitution pattern of this molecule, featuring a carboxylic acid, a phenol, a methoxy group, and a bromine atom, presents specific challenges and opportunities in organic synthesis. This guide offers insights into reaction mechanisms, practical solutions to common experimental hurdles, and detailed protocols to ensure the success of your reactions.
I. Understanding the Reactivity of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
Before delving into specific reactions, it is crucial to understand the electronic and steric properties of 5-Bromo-2-hydroxy-4-methoxybenzoic acid. The interplay of its functional groups dictates its reactivity.
-
The Phenolic Hydroxyl Group (-OH): This is an activating, ortho-, para-directing group. It is also acidic and can be deprotonated under basic conditions, forming a phenoxide which is a potent nucleophile.
-
The Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. Its acidity means it will be deprotonated by bases to form a carboxylate salt, which can affect solubility and reactivity.
-
The Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group.
-
The Bromo Group (-Br): This is a deactivating, ortho-, para-directing group. It serves as a useful handle for cross-coupling reactions.
The combined electronic effects of the hydroxyl and methoxy groups strongly activate the aromatic ring, while the carboxylic acid and bromine deactivate it. The steric hindrance from the substituents also plays a significant role in directing incoming reagents.
II. Common Reactions and Troubleshooting
This section addresses frequently encountered issues in common reactions involving 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
A. Esterification of the Carboxylic Acid
Esterification of the carboxylic acid is a fundamental transformation. However, the presence of the phenolic hydroxyl group can lead to side reactions.
Q1: My Fischer esterification is giving low yields. What could be the cause?
A1: Low yields in Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) can be due to several factors:
-
Incomplete Reaction: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is essential to remove water as it is formed.[1]
-
Side Reactions: The strong acid catalyst can promote side reactions, such as dehydration of the alcohol or ether formation from the alcohol.
-
Steric Hindrance: The ortho-hydroxyl group can sterically hinder the approach of the alcohol to the carboxylic acid.
Troubleshooting & Optimization:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Reversible reaction not driven to completion. | Use a Dean-Stark apparatus to remove water azeotropically. Alternatively, use a large excess of the alcohol as the solvent. |
| Byproduct Formation | Strong acid catalyst promoting side reactions. | Use a milder acid catalyst, such as Amberlyst-15, or consider alternative esterification methods like using DCC/DMAP or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol. |
| No Reaction | Steric hindrance. | Increase the reaction temperature and time. If the alcohol is bulky, consider using a less hindered alcohol or a different esterification method. |
Experimental Protocol: Methyl Ester Synthesis
-
Suspend 5-Bromo-2-hydroxy-4-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted acid and the acid catalyst.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude methyl ester.
-
Purify by recrystallization or column chromatography.[2]
B. Etherification of the Phenolic Hydroxyl Group
The Williamson ether synthesis is a common method for etherifying the phenolic hydroxyl group. However, the presence of the carboxylic acid can lead to complications.
Q2: I am observing low yields and the formation of multiple products in my Williamson ether synthesis. Why is this happening?
A2: The primary challenge in the Williamson ether synthesis with this substrate is the presence of two acidic protons (phenolic and carboxylic). The base used to deprotonate the phenol can also deprotonate the carboxylic acid, leading to a dianion. This can affect solubility and reactivity. Furthermore, the carboxylate can act as a nucleophile, leading to the formation of an anhydride-like intermediate.
Troubleshooting & Optimization:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of the phenol or poor solubility of the resulting salt. | Use a stronger base like potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile. Ensure the reaction is anhydrous. |
| Multiple Products | Reaction at both the hydroxyl and carboxylic acid groups. | Protect the carboxylic acid as an ester before performing the etherification. The ester can be hydrolyzed in a subsequent step.[3] |
| No Reaction | The alkyl halide is not reactive enough. | Use a more reactive alkylating agent, such as an alkyl iodide or a sulfonate ester (e.g., tosylate or mesylate).[4][5] |
dot
Caption: Recommended workflow for selective etherification.
C. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The bromo substituent provides a handle for various cross-coupling reactions to form new carbon-carbon bonds. However, the other functional groups can interfere.
Q3: My Suzuki coupling reaction is sluggish and gives a significant amount of the debrominated starting material. What is going wrong?
A3: This is a common issue in Suzuki couplings of substrates with electron-donating groups and a coordinating group like a carboxylate.
-
Sluggish Reaction: The electron-rich nature of the aromatic ring can slow down the oxidative addition step of the catalytic cycle. The ortho-hydroxyl group can also coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Protodebromination: The formation of the debrominated product (2-hydroxy-4-methoxybenzoic acid) is a result of a side reaction called protodebromination. This can be promoted by certain palladium catalysts and reaction conditions.
Troubleshooting & Optimization:
| Problem | Potential Cause | Recommended Solution |
| Sluggish Reaction | Catalyst inhibition or slow oxidative addition. | Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition. Consider using a pre-catalyst that is less susceptible to inhibition. Protecting the hydroxyl group as a methyl ether or another protecting group can also be beneficial.[6] |
| Protodebromination | Unwanted side reaction. | Use a milder base such as potassium carbonate or cesium carbonate. Ensure anhydrous conditions. Sometimes, the choice of palladium precursor and ligand can influence the extent of this side reaction. |
| Low Yield | Poor solubility of the carboxylate salt. | Protecting the carboxylic acid as an ester can improve solubility in organic solvents and prevent potential coordination to the palladium catalyst.[7] |
dot
Caption: Troubleshooting decision tree for Suzuki coupling reactions.
D. Decarboxylation
The presence of a hydroxyl group ortho to the carboxylic acid makes this molecule a derivative of salicylic acid, which is known to undergo decarboxylation at elevated temperatures.[8]
Q4: I am losing my carboxylic acid group during my reaction, especially at high temperatures. How can I prevent this?
A4: Decarboxylation of salicylic acid derivatives is often thermally induced and can be acid or base-catalyzed.
Troubleshooting & Optimization:
| Problem | Potential Cause | Recommended Solution |
| Decarboxylation | High reaction temperatures. | Whenever possible, use reaction conditions that allow for lower temperatures. For example, in cross-coupling reactions, the choice of a highly active catalyst system can enable the reaction to proceed at a lower temperature. |
| Decarboxylation | Acidic or basic conditions at high temperatures. | If high temperatures are unavoidable, try to minimize the concentration of strong acids or bases. If the reaction allows, consider protecting the carboxylic acid as an ester, which is more stable to decarboxylation.[9] |
III. Purification and Analysis
Q5: How can I effectively purify my product and remove unreacted starting material and byproducts?
A5: The purification strategy will depend on the specific reaction and the nature of the impurities.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid and the phenol can be exploited for purification. The product can often be separated from neutral byproducts by extraction with a basic aqueous solution, followed by acidification and re-extraction into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.[2]
-
Column Chromatography: For complex mixtures or to separate products with similar polarities, column chromatography on silica gel is a standard technique.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the purification of small quantities of material, reversed-phase HPLC is a powerful tool. A common mobile phase system for benzoic acid derivatives is a mixture of methanol or acetonitrile and water with a small amount of an acid like acetic acid or formic acid to suppress the ionization of the carboxylic acid.[4]
IV. Frequently Asked Questions (FAQs)
Q: Do I need to protect the hydroxyl and/or the carboxylic acid group?
A: The necessity of protecting groups depends on the specific reaction conditions.
-
For reactions involving strong bases or nucleophiles that are intended to react at the bromine position (e.g., some cross-coupling reactions), it is often advisable to protect both the phenol and the carboxylic acid to prevent side reactions and improve solubility.[3][10] Esters are common protecting groups for carboxylic acids, while methyl or benzyl ethers are common for phenols.
-
For reactions that are selective for one functional group under specific conditions (e.g., Fischer esterification), protection of other groups may not be necessary.
Q: What are the common impurities I might see in my starting material?
A: Commercially available 5-Bromo-2-hydroxy-4-methoxybenzoic acid should be of high purity. However, potential impurities could include isomers from the bromination of 2-hydroxy-4-methoxybenzoic acid, or residual starting materials from its synthesis. It is always good practice to verify the purity of the starting material by techniques like NMR or melting point determination.
This guide provides a starting point for troubleshooting common reactions with 5-Bromo-2-hydroxy-4-methoxybenzoic acid. As with any chemical reaction, careful planning, monitoring, and optimization are key to success.
References
-
Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press. [Link]
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
-
Protecting group - Wikipedia. [Link]
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. [Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. [Link]
-
Reaction mechanism of the decarboxylation of 2‐hydroxybenzoic acid with ChCl‐urea (note - ResearchGate. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]
-
Acidic Cannabinoid Decarboxylation - PMC - PubMed Central - NIH. [Link]
-
Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway. - ResearchGate. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]
-
Protecting Groups - chem.iitb.ac.in. [Link]
-
p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. [Link]
-
Decarboxylation— A Multi-Purpose Process Step | Cannabis Science and Technology. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Why is the decarboxylation of 2-hydroxybenzoic acid (and related compounds) done 'under nitrogen'? - Chemistry Stack Exchange. [Link]
- US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google P
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. [Link]
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- 10. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Synthesis
5-Bromo-2-hydroxy-4-methoxybenzoic acid is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] Its utility as a synthetic intermediate means that the purity of the starting material directly dictates the success, reproducibility, and safety profile of subsequent multi-step syntheses. The presence of even minor impurities can lead to unforeseen side reactions, reduced yields, and complex purification challenges, ultimately compromising the integrity of the final product.
This guide provides a comprehensive, multi-technique framework for rigorously assessing the purity of commercially sourced 5-Bromo-2-hydroxy-4-methoxybenzoic acid. We will move beyond a simple reliance on the supplier's Certificate of Analysis (CoA) to establish a self-validating system of orthogonal analytical techniques. Our approach is grounded in the principle that no single method is sufficient; instead, a composite view from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis provides the highest degree of confidence in material quality.
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively hunt for impurities, one must first understand their likely origins. The most common synthetic route to 5-Bromo-2-hydroxy-4-methoxybenzoic acid involves the electrophilic bromination of 2-hydroxy-4-methoxybenzoic acid. This process, while generally effective, can introduce a predictable spectrum of impurities.
Common Potential Impurities Include:
-
Unreacted Starting Material: 2-hydroxy-4-methoxybenzoic acid.
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring.
-
Over-brominated Products: Di-brominated species such as 3,5-dibromo-2-hydroxy-4-methoxybenzoic acid.[3]
-
Residual Solvents: Solvents used during the reaction or recrystallization, such as ethanol, methanol, or acetic acid.[3][4]
-
Inorganic Salts: Residual catalysts or byproducts from the workup procedure.
The following diagram illustrates a plausible synthetic pathway and highlights the potential junctures where these impurities can be introduced.
Caption: Plausible synthesis of the target compound and origins of common impurities.
The Certificate of Analysis (CoA): A Necessary but Insufficient First Look
Every commercial chemical should be accompanied by a batch-specific Certificate of Analysis (CoA).[5][6] This document provides crucial information, including the supplier's tested purity value, physical constants, and the method used for the analysis (typically HPLC).[7][8]
Why is independent verification necessary? The purity value on a CoA is often determined by HPLC using area percent calculation at a single UV wavelength. This method is excellent for detecting impurities with a similar chromophore to the main compound but can be blind to:
-
Impurities with poor or no UV absorbance.
-
Co-eluting impurities.
-
Residual solvents and water.
-
Inorganic salts.
Therefore, the CoA should be treated as a starting point for a more rigorous, multi-faceted internal validation.
An Orthogonal Approach to Purity Verification
The core of our assessment strategy lies in using multiple, independent (orthogonal) analytical techniques. An impurity that is missed by one method is likely to be detected by another, providing a robust and self-validating final assessment.
The overall workflow for a comprehensive purity assessment is depicted below.
Caption: Comprehensive workflow for the purity assessment of a commercial reagent.
Experimental Protocols & Data Interpretation
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
Causality: HPLC is the gold standard for separating and quantifying organic impurities in pharmaceutical compounds.[9][10] By using a Photodiode Array (PDA) detector, we not only quantify impurities based on peak area but also acquire the UV-Vis spectrum for each peak. This allows us to assess peak homogeneity and tentatively identify impurities by comparing their spectra to that of the main compound.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 5.0 mg of the 5-Bromo-2-hydroxy-4-methoxybenzoic acid sample and dissolve it in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.
-
Instrumentation & Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
PDA Detection: Monitor at 254 nm; acquire spectra from 200-400 nm.
-
Data Interpretation:
-
Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Impurity Identification: Look for small peaks besides the main product peak. The unreacted starting material should elute earlier (being more polar), while di-brominated impurities will likely elute later (being more non-polar). The PDA spectra can help confirm if an impurity peak has a similar benzoyl chromophore.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Causality: ¹H NMR provides an unambiguous confirmation of the compound's structure.[11][12] More importantly for purity assessment, it is an exceptional tool for detecting and quantifying residual solvents and other proton-containing impurities whose signals do not overlap with the main compound.
Detailed Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the sample into an NMR tube. Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative accuracy).
-
Pulse angle: 30 degrees.
-
-
-
Data Processing: Process the spectrum with phasing and baseline correction. Integrate all distinct peaks.
Data Interpretation:
-
Structural Confirmation: For 5-Bromo-2-hydroxy-4-methoxybenzoic acid in DMSO-d₆, expect:
-
A singlet around 7.5 ppm (1H, aromatic H).
-
A singlet around 7.0 ppm (1H, aromatic H).
-
A singlet around 3.9 ppm (3H, methoxy -OCH₃).
-
Very broad singlets for the -OH and -COOH protons (these may exchange with residual water).
-
-
Impurity Detection:
-
Residual Solvents: Look for characteristic signals (e.g., ethanol: triplet ~1.1 ppm, quartet ~3.4 ppm). Quantify by comparing the integral of a solvent peak to a known proton integral of the main compound.
-
Starting Material: The presence of 2-hydroxy-4-methoxybenzoic acid would introduce an additional set of aromatic signals, distinct from the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS confirms the molecular weight of the primary compound and provides the molecular weights of impurities separated by the LC.[9][11] This is invaluable for identifying unknown peaks observed in the HPLC-PDA analysis.
Detailed Protocol:
-
LC-MS System: Couple the HPLC system described above to a mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode. The acidic protons on the carboxylic acid and phenol are easily lost, forming a strong [M-H]⁻ ion.
-
Mass Analyzer: Scan a mass range from m/z 50 to 500.
Data Interpretation:
-
Main Compound (C₈H₇BrO₄, MW ≈ 247.04): Expect a strong signal for the [M-H]⁻ ion at m/z ≈ 246.0 and 248.0, representing the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
Impurities:
-
Starting Material (C₈H₈O₄, MW ≈ 168.15): Look for an [M-H]⁻ ion at m/z ≈ 167.1.
-
Dibrominated Impurity (C₈H₆Br₂O₄, MW ≈ 325.94): Look for an isotopic cluster for [M-H]⁻ around m/z 323.9, 325.9, and 327.9 (ratio approx. 1:2:1).
-
Elemental Analysis (CHX Analysis)
Causality: Elemental analysis provides the mass percentage of carbon, hydrogen, and halogens (in this case, bromine).[13] It serves as a fundamental check of the empirical formula and is highly sensitive to inorganic impurities (like salts) or incorrect compound identity, which would not be detected by the other methods.[14][15][16]
Detailed Protocol:
-
Sample Preparation: Submit a dry, homogeneous sample (typically 2-3 mg) to an analytical services laboratory.
-
Analysis: The sample undergoes combustion analysis where the resulting gases are quantified to determine the percentage of C and H. Bromine content is determined by a separate method, often titration or ion chromatography after combustion.
Data Interpretation:
-
Theoretical Values for C₈H₇BrO₄:
-
Carbon (C): 38.89%
-
Hydrogen (H): 2.86%
-
Bromine (Br): 32.34%
-
-
Acceptance Criteria: The experimental results should be within ±0.4% of the theoretical values. Larger deviations suggest the presence of significant impurities, water, or that the sample is not the correct compound.
Comparative Data Summary
To illustrate the power of this multi-technique approach, the table below presents hypothetical data for three different commercial batches of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (CoA) | 98% (HPLC) | >97% (HPLC) | 98% |
| Appearance | White Solid | Off-white Solid | White Solid |
| HPLC-PDA Purity (% Area) | 99.1% | 97.5% | 96.8% |
| ¹H NMR Purity | >99% | >99% | >99% |
| ¹H NMR - Impurities | Ethanol (0.2%) | None Detected | Acetic Acid (0.5%) |
| LC-MS Confirmation | MW Confirmed | MW Confirmed | MW Confirmed |
| LC-MS - Impurities | None Detected | Starting Material (m/z 167.1) | Dibromo- (m/z 325.9) |
| Elemental Analysis (%C) | 38.75% (Δ=0.14) | 38.99% (Δ=0.10) | 37.91% (Δ=0.98) |
| Overall Assessment | High Purity. Suitable for all applications. | Good Purity. Contains starting material impurity. Suitable for some applications but may require purification. | Poor Purity. Significant organic and likely inorganic impurities. Not recommended. |
Conclusion and Recommendations
Relying solely on a supplier's Certificate of Analysis is insufficient for research and development where outcomes are critically dependent on starting material purity. By adopting an orthogonal analytical approach, researchers can build a comprehensive and trustworthy profile of their commercial reagents.
-
For all applications: A combination of HPLC-PDA and ¹H NMR should be considered mandatory. HPLC provides the most reliable quantification of organic byproducts, while ¹H NMR confirms the structure and is unparalleled for detecting residual solvents.
-
For troubleshooting or GMP applications: LC-MS is essential for identifying unknown impurities, and Elemental Analysis provides the ultimate confirmation of the empirical formula, guarding against fundamental errors in material identity.
This rigorous, evidence-based validation process ensures the integrity of your starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
ResearchGate. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
-
NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. [Link]
-
Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. [Link]
-
LabAlley. (2025). How to Read a Chemical Certificate of Analysis (COA). [Link]
-
Technology Networks. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]
-
ResearchGate. (2023). 1 H-NMR spectrum of compound 4-(5-bromo-4-(4-methoxyphenyl...). [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
SafetyCulture. (2025). How to Get a Certificate of Analysis (COA). [Link]
-
KIET. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 5-Bromo-2-hydroxy-4-methoxybenzoic acid are not merely procedural formalities; they are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, technically grounded protocol for the disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Identification and Risk Assessment: Understanding the Compound
5-Bromo-2-hydroxy-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid. Its structure dictates its chemical reactivity and, consequently, its hazard profile. Before any disposal procedure is initiated, a thorough understanding of its potential risks is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from closely related brominated and methoxylated benzoic acid derivatives.
The primary hazards are consistently identified as:
-
Acute Toxicity: Can be toxic if swallowed[1].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2][3][4][5].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[2][3][4].
-
Environmental Hazard: Some related compounds are noted as toxic to aquatic life with long-lasting effects.
These hazards necessitate that 5-Bromo-2-hydroxy-4-methoxybenzoic acid be treated as a hazardous substance, requiring disposal as regulated chemical waste.
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | [1] |
| Skin Irritation | H315: Causes skin irritation | [2][5] |
| Eye Irritation | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2][4] |
| Chronic Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects |
Waste Characterization and Segregation: The Critical First Step
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as "listed" or "characteristic" hazardous waste[6]. 5-Bromo-2-hydroxy-4-methoxybenzoic acid must be managed as hazardous waste due to its properties.
Causality of Segregation: The presence of a carbon-halogen bond (C-Br) classifies this compound as a halogenated organic compound [7]. This is the single most important factor for its disposal. Halogenated waste streams require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic dioxins and furans. Commingling halogenated and non-halogenated waste streams leads to the entire volume being treated as the more hazardous (and expensive) halogenated waste[8]. Proper segregation is therefore not only a compliance issue but also a significant cost-control measure for any laboratory.
Workflow for Waste Segregation:
-
ALWAYS segregate solid and liquid waste containing this compound into a designated "Halogenated Organic Waste" container[8].
-
Avoid mixing it with reactive chemicals, such as strong oxidizing or reducing agents, in the same waste container[10].
Step-by-Step Disposal Protocol for Laboratory-Scale Quantities
This protocol ensures that the waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact[11].
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes[12].
Step 2: Container Selection and Labeling The integrity of the waste containment system is crucial to prevent leaks and ensure proper identification.
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid[13][14]. For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate.
-
Labeling: As soon as the first quantity of waste is added, the container must be labeled. The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA) Waste should be accumulated at or near the point of generation, under the control of laboratory personnel.
-
Location: The designated SAA should be close to where the waste is generated and clearly marked[13].
-
Container Management: Keep the waste container securely closed at all times, except when adding waste[8].
-
Quantity Limits: Be aware of SAA quantity limits. For most hazardous wastes, this is 55 gallons. However, for acutely toxic (P-listed) wastes, the limit is one quart[9]. While this specific compound is not P-listed, it is good practice to maintain minimal waste accumulation.
Step 4: Final Disposal through Authorized Channels Hazardous waste must be handled by professionals to ensure it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Professional Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[14][15].
-
Documentation: Ensure all necessary paperwork, such as waste profiles or manifests, is completed accurately as required by your institution and the waste hauler[15].
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper disposal of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
Caption: A flowchart detailing the procedural steps for safe and compliant chemical waste disposal.
Emergency Protocol: Small Spill Management
In the event of a small, contained spill of solid 5-Bromo-2-hydroxy-4-methoxybenzoic acid, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Work in a well-ventilated area or chemical fume hood[12].
-
Don PPE: Wear the appropriate PPE as described above.
-
Containment & Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminate all equipment used before reuse.
-
Reporting: Report the spill to your laboratory supervisor or EHS department, following institutional procedures.
By adhering to these technically sound and logically structured procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of scientific practice.
References
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Providence College Environmental Health and Safety. (n.d.). Use of Bromine in Organic Chemistry Laboratory SOP. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Rutgers University Environmental Health and Safety. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]
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University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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University of Oslo, Department of Chemistry. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
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Navigating the Safe Handling of 5-Bromo-2-hydroxy-4-methoxybenzoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Bromo-2-hydroxy-4-methoxybenzoic acid, a substituted benzoic acid derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols for structurally related chemicals.
Understanding the Hazard Profile
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2][3][4][5][6]
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[1][2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3][4][5][6]
These hazards necessitate a stringent adherence to personal protective equipment (PPE) protocols to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 5-Bromo-2-hydroxy-4-methoxybenzoic acid. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.
| PPE Category | Minimum Requirement | Rationale for Use |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1][7] Conformance to OSHA 29 CFR 1910.133 or EU EN166 standards is recommended.[1][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact, thereby mitigating the risk of skin irritation.[1][2][4][7] Gloves should be inspected for integrity before each use. |
| Skin and Body Protection | Laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination.[7][8][9] For larger quantities or tasks with a higher risk of splashing, consider impervious clothing.[8][10] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. | In situations where dust generation is likely or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) should be used to prevent respiratory tract irritation.[11] |
Procedural Workflow for Safe Handling
A systematic approach to handling 5-Bromo-2-hydroxy-4-methoxybenzoic acid is crucial for minimizing exposure risks. The following workflow provides a step-by-step guide for laboratory operations.
Pre-Handling Preparations
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.[11]
-
Gather PPE: Ensure all necessary PPE is readily available and in good condition.
-
Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3][10]
-
Emergency Equipment: Confirm the location and functionality of emergency eyewash stations and safety showers.
Handling the Compound
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: When weighing or transferring the solid, do so carefully to minimize dust generation.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3][9] Avoid breathing in any dust or vapors.[2][4]
Post-Handling Procedures
-
Decontamination: Thoroughly clean all work surfaces after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][4][9]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination and dispose of single-use items properly.
The logical flow of these procedures is illustrated in the diagram below.
Caption: A step-by-step workflow for the safe handling of 5-Bromo-2-hydroxy-4-methoxybenzoic acid.
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.
Spill Management
-
Minor Spills: For small spills of the solid material, carefully sweep it up to avoid creating dust and place it into a labeled, sealed container for disposal.[2][7]
-
Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
Waste Disposal
-
Chemical Waste: Dispose of 5-Bromo-2-hydroxy-4-methoxybenzoic acid and any contaminated materials in a designated hazardous waste container.[1][2][3]
-
Container Disposal: Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.
The decision-making process for spill and waste management is outlined below.
Caption: A decision-making diagram for spill response and waste disposal.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle 5-Bromo-2-hydroxy-4-methoxybenzoic acid while prioritizing personal and environmental safety.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
The Good Scents Company. (n.d.). para-anisic acid, 100-09-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromosalicylic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. gustavus.edu [gustavus.edu]
- 6. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
